molecular formula C12H7Cl2NO2 B6388083 2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid CAS No. 1258610-33-1

2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid

Cat. No.: B6388083
CAS No.: 1258610-33-1
M. Wt: 268.09 g/mol
InChI Key: IELOFGMXKDLFBT-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid is a halogenated pyridine derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry. Its molecular structure, which features a carboxylic acid group and dual chloro substituents on aromatic rings, enhances its reactivity and makes it a suitable intermediate for further functionalization, such as derivatization into esters, amides, or other complex structures . This compound is primarily used in research and development for constructing pharmacologically active molecules. Pyridine-4-carboxylic acid analogs are recognized for their significant role in the development of compounds with various biological activities, including antibacterial and pesticidal properties . The specific positioning of the chloro groups on the phenyl and pyridine rings is a critical structural aspect that can strongly influence the biological activity and binding affinity of the resulting molecules, making this compound a key intermediate for structure-activity relationship (SAR) studies . Researchers can utilize this intermediate in cross-coupling reactions and heterocyclic synthesis to develop novel candidates for agrochemicals, such as agents targeting bacterial wilt in crops, or for pharmaceuticals . The purity and consistent performance of this building block are critical for its successful application in research and industrial contexts . For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-8-3-1-2-7(4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELOFGMXKDLFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687305
Record name 2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258610-33-1
Record name 2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyridine Ring Formation

The pyridine backbone is often synthesized via cyclization reactions. For example, 3,5-dichloropicolinic acid serves as a key intermediate, where selective thiolation or chlorination at the 3- and 5-positions is achieved using sodium ethanethiolate or chlorine donors. A patent by WO2021105399A1 highlights the use of non-protic apolar solvents (dielectric constant <15) to enhance regioselectivity during thiolation, achieving >90% yield for analogous pyridine derivatives.

Coupling of the 3-Chlorophenyl Group

Reaction Optimization and Critical Parameters

Optimizing reaction conditions is pivotal for maximizing yield and purity. Key parameters include solvent selection, temperature, and catalyst loading.

Solvent Effects

The dielectric constant of the solvent profoundly influences reaction selectivity. For example, thiolation of 3,5-dichloropicolinic acid in toluene (ε = 2.4) resulted in 95% regioselectivity for the 3-sulfanyl product, whereas acetonitrile (ε = 37.5) favored para-substitution.

Table 1: Solvent Impact on Thiolation Selectivity

SolventDielectric Constant (ε)Selectivity (ortho:para)
Toluene2.495:5
Dichloromethane8.985:15
Acetonitrile37.530:70

Temperature and Catalysis

Elevated temperatures (60–100°C) enhance reaction kinetics but risk side reactions. For Suzuki couplings, a balance is struck at 80°C with 2 mol% Pd(PPh₃)₄, achieving >80% conversion. Similarly, hydrolysis of ester intermediates requires precise temperature control to avoid decarboxylation.

Analytical Characterization

Rigorous characterization ensures structural fidelity and purity.

Spectroscopic Methods

  • NMR Spectroscopy : <sup>1</sup>H NMR spectra of the compound reveal distinct aromatic protons at δ 8.2–8.5 ppm (pyridine ring) and δ 7.4–7.6 ppm (3-chlorophenyl group).

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 268.09 [M+H]<sup>+</sup>, consistent with the molecular formula C₁₂H₇Cl₂NO₂.

Chromatographic Purity

HPLC analysis using a C18 column and acetonitrile/water mobile phase (70:30) achieves baseline separation, with purity >98%.

Industrial-Scale Production Considerations

Scalability challenges include cost-effective catalyst recycling and waste management. Continuous flow reactors mitigate these issues by enabling precise temperature control and reduced solvent volumes. For example, a pilot-scale synthesis using flow chemistry reduced reaction time by 40% and increased yield to 92% compared to batch processes .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes thermal decarboxylation under acidic or basic conditions. For example:

  • Heating at 130–270°C in solvents like glycerine or aliphatic alcohols (e.g., ethanol) removes the carboxylic acid group as CO₂, yielding 2-chloro-5-(3-chlorophenyl)pyridine .

  • In the presence of copper powder and organic bases (e.g., quinoline), decarboxylation proceeds at lower temperatures (~60–130°C) .

Example Reaction Pathway :

C12H7Cl2NO2Δ,Base/AcidC11H6Cl2N+CO2\text{C}_{12}\text{H}_7\text{Cl}_2\text{NO}_2 \xrightarrow{\Delta, \text{Base/Acid}} \text{C}_{11}\text{H}_6\text{Cl}_2\text{N} + \text{CO}_2

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively:

  • Esterification : Treatment with SOCl₂ or H₂SO₄ in methanol yields methyl esters (e.g., methyl 2-chloro-5-(3-chlorophenyl)pyridine-4-carboxylate) .

  • Amidation : Reaction with hydrazine or substituted anilines in ethanol produces hydrazides or aryl amides .

Key Data :

Reaction TypeReagentsConditionsYieldSource
EsterificationH₂SO₄, MeOHReflux, 18 h68%
AmidationHydrazine, EtOHRT, 4 h79%

Halogen Exchange and Nucleophilic Substitution

The chlorine atoms participate in substitution reactions:

  • Pyridine Chlorine : Reacts with NH₃ or amines in polar aprotic solvents (e.g., DMF) at 80–100°C to form aminopyridines .

  • Phenyl Chlorine : Undergoes Suzuki coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to introduce aryl groups .

Example :

C12H7Cl2NO2+PhB(OH)2Pd catalystC18H12ClN2O2+B(OH)3\text{C}_{12}\text{H}_7\text{Cl}_2\text{NO}_2 + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{C}_{18}\text{H}_{12}\text{ClN}_2\text{O}_2 + \text{B(OH)}_3

Condensation and Cyclization

The carboxylic acid and pyridine nitrogen enable cyclocondensation:

  • Reaction with thiosemicarbazides in acidic media forms pyrazole or thiadiazole derivatives .

  • Knoevenagel condensation with β-keto esters yields fused heterocycles (e.g., pyrrolo[3,4-b]pyridines) .

Mechanism :

  • Carboxylic acid activation to acyl chloride.

  • Nucleophilic attack by NH₂-group of thiosemicarbazide.

  • Cyclization via dehydration .

Reductive Transformations

  • Nitro Group Reduction : If present in derivatives, nitro groups reduce to amines using Raney Ni/H₂ or Fe/HCl .

  • Decarboxylative Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) removes both Cl and COOH groups, yielding unsubstituted pyridines .

Solvolysis and Hydrolysis

  • Ester Hydrolysis : Basic hydrolysis (NaOH, H₂O/EtOH) regenerates the carboxylic acid .

  • Chlorine Hydrolysis : Under strong alkaline conditions (KOH, DMSO), Cl substituents convert to hydroxyl groups .

Metal-Catalyzed Cross-Couplings

The compound serves as a substrate in Buchwald–Hartwig or Ullmann reactions for C–N bond formation. For example, coupling with aryl amines using CuI/1,10-phenanthroline introduces aryl amino groups .

Acid Derivative Transformations

  • Anhydride Formation : Reacts with acetic anhydride to form mixed anhydrides, useful in peptide synthesis .

  • Schiff Base Synthesis : Condenses with primary amines (e.g., benzylamine) to form imines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid is C11H8Cl2NO2\text{C}_11\text{H}_8\text{Cl}_2\text{N}\text{O}_2 with a molecular weight of approximately 268.09 g/mol. Its structure includes a pyridine ring substituted with chlorine atoms and a carboxylic acid group, enhancing its reactivity and interaction with biological targets.

Key Structural Features:

  • Pyridine Ring: A six-membered aromatic ring containing nitrogen.
  • Chlorophenyl Group: A phenyl ring substituted with chlorine, influencing biological activity.
  • Carboxylic Acid Group: Contributes to acidity and potential interactions with biological systems.

Chemistry

2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules through various chemical reactions, such as substitution and esterification. This compound's versatility allows it to be incorporated into various synthetic pathways leading to diverse derivatives.

Biology

Research has shown that this compound exhibits several biological activities , making it a candidate for further investigation:

  • Anti-inflammatory Effects: Studies indicate that it can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
  • Antimicrobial Properties: In vitro assays have demonstrated significant antimicrobial activity against various bacterial strains, suggesting its potential for treating infections.
  • Anticancer Potential: Ongoing research explores its efficacy against different cancer cell lines, indicating possible therapeutic applications in oncology.

Medicine

The compound is being investigated as a pharmaceutical intermediate in drug development. Its ability to interact with specific molecular targets enhances its potential as an active pharmaceutical ingredient (API) in new therapeutic formulations.

Industry

In industrial applications, 2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid is used in the production of agrochemicals and other industrial chemicals. Its chemical properties make it suitable for formulating pesticides and herbicides.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Anti-inflammatory Studies:
A study demonstrated that this compound reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity:
In vitro assays indicated that the compound exhibited significant antimicrobial activity against several bacterial strains, warranting further exploration for potential use in treating infections.

Anticancer Research:
Research has focused on evaluating its efficacy against various cancer cell lines. Preliminary results suggest promising anticancer properties that could lead to new treatment options.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and the carboxylic acid group play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes
2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid Not explicitly provided C₁₂H₇Cl₂NO₂ ~276.1 (estimated) - Cl at 2-position
- 3-Chlorophenyl at 5-position
- COOH at 4-position
Potential herbicide/pharmaceutical intermediate; requires further bioactivity studies .
2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid 505084-58-2 C₇H₃ClF₃NO₂ 225.55 - Cl at 2-position
- CF₃ at 5-position
- COOH at 4-position
High lipophilicity; used in agrochemicals (e.g., herbicide precursors) .
2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid 505084-59-3 C₇H₃ClF₃NO₂ 225.55 - Cl at 2-position
- CF₃ at 5-position
- COOH at 3-position
Positional isomer of the above; differing reactivity in coupling reactions .
5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid N/A C₇H₃ClF₃NO₂ 225.55 - Cl at 5-position
- CF₃ at 4-position
- COOH at 2-position
Structural isomer; demonstrated herbicidal activity against broadleaf weeds .
5-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)pyrimidine-2-carboxylic acid 676563-55-6 C₁₇H₉Cl₃N₂O₂ 379.62 - Pyrimidine core
- Multiple chlorophenyl groups
- COOH at 2-position
Enhanced steric hindrance; explored in antifungal/antimicrobial research .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl (CF₃) group in analogs like 505084-58-2 increases lipophilicity (logP ~2.5) compared to the dichlorophenyl variant (~logP 3.0), impacting membrane permeability .
  • Acidity : The carboxylic acid group (pKa ~2.5–4.0) facilitates salt formation, enhancing solubility for formulation .
  • Thermal Stability : Halogenated pyridines generally exhibit stability up to 200°C, critical for industrial processing .

Biological Activity

2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid is a compound of interest due to its unique structural characteristics and potential biological activities. With a molecular formula of C12_{12}H8_{8}Cl2_{2}N2_{2}O2_2 and a molecular weight of approximately 268.09 g/mol, it features a pyridine ring substituted with chlorine atoms and a carboxylic acid group, which enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Chlorophenyl Group : A phenyl ring substituted with chlorine, which influences the compound's biological activity.
  • Carboxylic Acid Group : Contributes to the compound's acidity and potential interactions with biological systems.

Biological Activity Overview

Research indicates that 2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid exhibits several notable biological activities, including:

  • Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in this area.
  • Anticancer Potential : There is ongoing research into its efficacy against various cancer cell lines, indicating potential for therapeutic applications in oncology .

The mechanism of action for 2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific enzymes and receptors. The chlorine substituents enhance binding affinity to biological targets, leading to alterations in enzyme activity or receptor signaling pathways. This can result in various biological effects, including inhibition of inflammatory responses and modulation of cellular signaling .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Studies :
    • A study demonstrated that 2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Activity :
    • In vitro assays indicated that the compound exhibited significant antimicrobial activity against several bacterial strains, warranting further exploration for potential use in treating infections.
  • Anticancer Research :
    • Research involving various cancer cell lines revealed that the compound induced apoptosis in certain cancer cells, highlighting its potential as an anticancer drug candidate .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid, a comparative analysis with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
2-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acidC12_{12}H8_{8}Cl2_{2}N2_{2}O2_2Different chlorophenyl substitution position
2-Amino-6-chloro-5-(4-chlorophenyl)pyridine-3-carboxylic acidC12_{12}H10_{10}Cl2_{2}N3_{3}O2_2Contains an amino group, altering biological activity
2-Chloro-5-(2-chlorophenyl)pyridine-4-carboxylic acidC12_{12}H8_{8}Cl2_{2}N2_{2}O2_2Variability in chlorophenyl position affects reactivity

This table illustrates how variations in substitution patterns can influence both chemical reactivity and biological activity.

Q & A

Q. What are the standard synthetic routes for 2-chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid?

  • Methodological Answer : The compound is synthesized via selective chlorination of pyridine derivatives. A common approach involves chlorinating 4-cyclopropylpyridine-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure regioselectivity at the 5-position . Alternative routes may employ condensation reactions between aromatic aldehydes and aminopyridines, followed by cyclization and functional group modifications, as seen in structurally analogous compounds .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Post-synthesis characterization typically includes:
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
  • HPLC for assessing chemical purity (≥98% is standard for research-grade material) .
  • X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in studies of related chlorophenyl-pyridine derivatives .

Q. How can researchers ensure the compound’s stability during storage?

  • Methodological Answer : Store the compound in anhydrous conditions at –20°C to prevent hydrolysis of the carboxylic acid group. Stability assays under varying pH and temperature conditions are recommended to establish degradation kinetics, particularly if the compound is used in biological studies .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be systematically addressed?

  • Methodological Answer : Contradictions often arise from differences in:
  • Purity : Impurities (e.g., residual chlorinating agents) may skew bioassay results. Validate purity via LC-MS .
  • Assay conditions : Test the compound across multiple cell lines or microbial strains, and standardize protocols (e.g., MIC values, incubation times) .
  • Structural analogs : Compare activity with derivatives like 5-chloro-4-cyclopropylpyridine-2-carboxylic acid to identify pharmacophore requirements .

Q. What strategies optimize reaction yield in large-scale synthesis?

  • Methodological Answer :
  • Catalyst screening : Palladium or copper catalysts enhance cyclization efficiency in multi-step syntheses .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to improve intermediate solubility .
  • Byproduct analysis : Monitor reaction progress via TLC or GC-MS to minimize side products like di-chlorinated isomers .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Methodological Answer : Computational docking studies suggest the chlorophenyl and pyridine moieties bind to hydrophobic pockets in enzymes (e.g., kinase domains). Experimental validation includes:
  • Surface plasmon resonance (SPR) to measure binding affinity.
  • Mutagenesis assays to identify critical amino acid residues in target proteins, as seen in studies of pyrrolidine-carboxylic acid derivatives .

Q. How can researchers resolve spectral ambiguities in structural elucidation?

  • Methodological Answer :
  • 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton signals in aromatic regions.
  • Isotopic labeling (e.g., ¹⁵N) to trace nitrogen positions in the pyridine ring .
  • Comparative crystallography : Cross-reference with structurally characterized analogs, such as 5-(4-chlorophenyl)pyrazole-3-carboxamide derivatives .

Key Considerations for Experimental Design

  • Regioselectivity : Use directing groups (e.g., –COOH) to control chlorination positions .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) to calibrate activity thresholds .
  • Data Reproducibility : Document solvent lot numbers and reaction temperatures, as minor variations can alter yields .

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